4-(Hydroxymethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)imidazolidin-2-one is a heterocyclic organic compound featuring a five-membered ring structure with a hydroxymethyl group attached to the nitrogen atom at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)imidazolidin-2-one typically involves the reaction of N-allylamines with isocyanates to form N-allylureas, which are subsequently cyclized to yield the desired imidazolidin-2-one structure . Another method involves the direct incorporation of the carbonyl group into 1,2-diamines, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance efficiency and yield. Metal catalysis and organocatalysis are commonly used to facilitate the formation of the imidazolidin-2-one ring .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Aldehydes and ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted imidazolidin-2-one derivatives.
Scientific Research Applications
4-(Hydroxymethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)imidazolidin-2-one involves its interaction with various molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, facilitating nucleophilic addition reactions . This iminium activation lowers the substrate’s LUMO, enhancing reactivity .
Comparison with Similar Compounds
Imidazolidin-2-one: A cyclic derivative of urea with similar structural features.
Benzimidazolidin-2-one: A benzene-fused analogue with distinct chemical properties.
Imidazolinone: An oxo derivative of imidazoline with applications in herbicides.
Uniqueness: 4-(Hydroxymethyl)imidazolidin-2-one is unique due to its hydroxymethyl group, which imparts distinct reactivity and functionalization potential compared to other imidazolidinone derivatives .
Properties
Molecular Formula |
C4H8N2O2 |
---|---|
Molecular Weight |
116.12 g/mol |
IUPAC Name |
4-(hydroxymethyl)imidazolidin-2-one |
InChI |
InChI=1S/C4H8N2O2/c7-2-3-1-5-4(8)6-3/h3,7H,1-2H2,(H2,5,6,8) |
InChI Key |
JDXWVZWFFCLGPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.